N~2~-(4-Hydroxybenzoyl)-L-glutamine
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Overview
Description
N~2~-(4-Hydroxybenzoyl)-L-glutamine is a compound that belongs to the class of hydroxybenzoyl derivatives It is characterized by the presence of a hydroxybenzoyl group attached to the L-glutamine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Hydroxybenzoyl)-L-glutamine typically involves the reaction of 4-hydroxybenzoic acid with L-glutamine. The process can be carried out using various reagents and conditions. One common method involves the use of oxalyl chloride to convert 4-hydroxybenzoic acid into 4-hydroxybenzoyl chloride, which then reacts with L-glutamine to form the desired compound .
Industrial Production Methods
Industrial production of N2-(4-Hydroxybenzoyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Hydroxybenzoyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
N~2~-(4-Hydroxybenzoyl)-L-glutamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N2-(4-Hydroxybenzoyl)-L-glutamine involves its interaction with specific molecular targets. The hydroxybenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-Hydroxybenzoyl)-L-arginine: Similar structure but with arginine instead of glutamine.
4-Hydroxybenzoic acid derivatives: Compounds with similar functional groups but different core structures
Uniqueness
N~2~-(4-Hydroxybenzoyl)-L-glutamine is unique due to its specific combination of the hydroxybenzoyl group and L-glutamine. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
66253-09-6 |
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Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2S)-5-amino-2-[(4-hydroxybenzoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O5/c13-10(16)6-5-9(12(18)19)14-11(17)7-1-3-8(15)4-2-7/h1-4,9,15H,5-6H2,(H2,13,16)(H,14,17)(H,18,19)/t9-/m0/s1 |
InChI Key |
DUZTTZWZVFIUDQ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)O |
Origin of Product |
United States |
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